6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
CAS No.:
Cat. No.: VC13787437
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N2O2/c1-13-8-4-6(5-12)7-2-3-10-9(7)11-8/h2-5H,1H3,(H,10,11) |
| Standard InChI Key | QEQFMDOMOZRBHK-UHFFFAOYSA-N |
| SMILES | COC1=NC2=C(C=CN2)C(=C1)C=O |
| Canonical SMILES | COC1=NC2=C(C=CN2)C(=C1)C=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the pyrrolo[2,3-b]pyridine family, featuring a bicyclic system with a five-membered pyrrole ring fused to a six-membered pyridine ring. The methoxy group (-OCH₃) at position 6 and the aldehyde (-CHO) at position 4 introduce electronic and steric modifications critical for interactions in biological systems .
Molecular Data
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| SMILES | COC1=NC2=C(C=CN2)C(=C1)C=O | |
| InChIKey | QEQFMDOMOZRBHK-UHFFFAOYSA-N | |
| CAS Registry Number | 1190315-42-4 |
The aldehyde group’s electrophilic nature facilitates nucleophilic additions, making the compound a valuable intermediate in organic synthesis .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde are scarce, analogous compounds suggest multi-step strategies:
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Core Formation: Cyclocondensation of appropriately substituted amines and carbonyl precursors under acidic or basic conditions.
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Functionalization:
Reactivity Profile
The aldehyde at position 4 participates in:
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Schiff base formation with amines, enabling bioconjugation.
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Nucleophilic additions (e.g., Grignard reactions) to generate secondary alcohols.
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Oxidation/Reduction to carboxylic acids or primary alcohols, respectively .
| Parameter | Details | Source |
|---|---|---|
| Skin Irritation | Causes irritation; use nitrile gloves | |
| Eye Exposure | Rinse immediately with water for 15 minutes | |
| Respiratory Hazards | May cause irritation; use fume hoods |
Related Compounds and Derivatives
Chlorinated Analog
3-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1190315-34-4) differs by a chlorine atom at position 3, increasing molecular weight to 210.62 g/mol. This substitution enhances electrophilicity, potentially improving target binding .
Structural Comparisons
| Compound | Molecular Weight | Key Substituent | Bioactivity |
|---|---|---|---|
| 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | 176.17 | -CHO at C4 | FGFR inhibition (predicted) |
| 3-Iodo derivative | 274.06 | -I at C3 | Enhanced kinase selectivity |
Applications in Drug Discovery
Lead Optimization
The aldehyde group serves as a handle for:
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Fragment-Based Drug Design: Linking pharmacophores to improve potency.
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PROTAC Development: Enabling E3 ligase recruitment for targeted protein degradation .
Case Study: FGFR Inhibitors
A 2024 study demonstrated that pyrrolo[2,3-b]pyridine aldehydes form covalent adducts with FGFR1, achieving >80% kinase inhibition at 1 µM .
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